Nonanedial

Catalog No.
S3557244
CAS No.
51651-40-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanedial

CAS Number

51651-40-2

Product Name

Nonanedial

IUPAC Name

nonanedial

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2

InChI Key

LEMKWEBKVMWZDU-UHFFFAOYSA-N

SMILES

C(CCCC=O)CCCC=O

Canonical SMILES

C(CCCC=O)CCCC=O

1,9-Nonanedial (CAS 51651-40-2) is a linear 9-carbon aliphatic dialdehyde utilized primarily as a versatile crosslinking agent, a dynamic covalent chemistry (DCC) building block, and a precursor for high-performance polymers. With reactive aldehyde groups at both termini, it offers robust reactivity for reductive amination, oxidation, and acetalization. In procurement contexts, it is typically evaluated against shorter-chain industry standards like glutaraldehyde or adjacent medium-chain dialdehydes (e.g., octanedial, decanedial) to achieve specific mechanical flexibility, hydrophobicity, or macrocyclic cavity sizes that shorter or even-numbered carbon chains cannot provide [1].

Synthesis Workflow Fit

1
Odd-membered macrocycle trimer synthesis Programmed C9 spacer for calixarene-type architecture
2
Controlled dynamic covalent chemistry Chain-length governed trimer vs dimer selectivity
3
Scalable C9 diacid/diol/diamine precursor Supports high-yield hydroformylation route

Substituting 1,9-nonanedial with glutaraldehyde or crude C9 dialdehyde mixtures fundamentally alters the end-product's architecture and performance. In polymer crosslinking, replacing the C9 spacer with a C5 spacer (glutaraldehyde) increases network rigidity and brittleness while decreasing hydrophobicity. In macrocycle synthesis, substituting with 1,8-octanedial shifts the thermodynamic product from a trimer-type cyclic oligomer to a dimer-type, completely changing the host-guest cavity size. Furthermore, using crude C9 fractions containing 2-methyl-1,8-octanedial during reductive amination introduces branched diamines, which disrupt the crystallinity and thermal stability of downstream polyamides and polyurethanes [1].

Interchangeability Risk

Nonanedial (C9, Odd Chain)
Target Selectivity: Trimer-type cyclic oligomers with resorcinol
Architecture: Discrete, well-defined macrocycles
Even-chain dialdehydes (C8, C10)
Alternate Selectivity: Dimer-type cyclic oligomers with resorcinol
Architecture: Different cavity size; parity-governed pathway shift
Critical Note: Generic substitution with a different chain length will alter the parity-governed product selectivity, resulting in a fundamentally different macrocyclic product.

Thermodynamic Control of Macrocyclic Cavity Size

Under dynamic covalent chemistry conditions, the carbon chain length of the alkanedial strictly dictates the topology of the resulting macrocycle. When reacted with resorcinol, 1,9-nonanedial selectively forms a calixarene-trimer-type cyclic oligomer. In contrast, even-carbon analogs like 1,8-octanedial and 1,10-decanedial selectively form dimer-type cyclic oligomers [1].

Evidence DimensionMacrocycle topology under thermodynamic control
Target Compound DataSelectively yields calixarene-trimer-type cyclic oligomers
Comparator Or Baseline1,8-Octanedial and 1,10-Decanedial (yield dimer-type cyclic oligomers)
Quantified DifferenceOdd-carbon C9 chain expands the macrocycle from a dimer to a trimer architecture
ConditionsResorcinol condensation in ethanol with HCl catalyst at 80 °C for 48 hours

Allows chemists to predictably scale up the synthesis of larger-cavity trimeric macrocycles for host-guest chemistry without complex separation steps.

Macrocycle Selectivity
Head-to-head
16% trimer yield (Odd-chain) vs 21% dimer yield (Even-chain)
Resorcinol, HCl/EtOH, 80 °C, 48h
Chain parity determines product architecture
Exclusive trimer formation; no dimer detected

Crosslinked Network Flexibility and Hydrophobicity

As a dialdehyde crosslinker, 1,9-nonanedial maintains high reactivity with hydroxyl and amine groups but introduces a significantly longer aliphatic spacer compared to the industry standard, glutaraldehyde. The 9-carbon chain increases the distance between crosslink nodes, which directly enhances the mechanical flexibility and moisture resistance (hydrophobicity) of crosslinked films, such as poly(vinyl alcohol) (PVA) or protein-based networks, mitigating the brittleness often associated with C5 crosslinkers [1].

Evidence DimensionAliphatic spacer length in crosslinked networks
Target Compound Data9-carbon flexible hydrophobic spacer
Comparator Or BaselineGlutaraldehyde (5-carbon spacer)
Quantified Difference80% increase in spacer carbon chain length (C9 vs C5)
ConditionsAqueous or film-based dialdehyde crosslinking of polymers

Enables the formulation of more flexible, moisture-resistant hydrogels or fibers where the brittleness induced by short-chain crosslinking is a failure point.

HBsAg Antigenicity Reduction
Data to verify
50% titer reduction within at least 10 minutes
0.04 mM, pH 8.0
Reported bioconjugation/formulation endpoint
Comparable reported context to glutaraldehyde

Prevention of Polymer Crystallinity Disruption

When synthesizing aliphatic diamines for high-performance polymers, the isomeric purity of the dialdehyde precursor is critical. High-purity 1,9-nonanedial undergoes reductive amination to yield strictly linear 1,9-nonanediamine at yields exceeding 90%. If crude C9 dialdehyde mixtures are used, the presence of the branched isomer 2-methyl-1,8-octanedial results in branched diamines, which disrupt the chain packing, crystallinity, and thermal stability of the resulting polyamides and polyurethanes [1].

Evidence DimensionDownstream polymer chain regularity
Target Compound DataYields 100% linear 1,9-nonanediamine
Comparator Or BaselineCrude C9 mixtures (yield branched 2-methyl-1,8-octanediamine byproducts)
Quantified DifferenceElimination of methyl-branching defects in the polymer backbone
ConditionsReductive amination with ammonia/hydrogen over a nickel catalyst

Crucial for manufacturing high-performance linear polyamides where branching degrades thermal stability and mechanical strength.

Synthetic Route Viability
Cross-study
86% yield 27:1 L/B ratio, TON 49,500
Rh(I)/Xantphos hydroformylation
Supports scalable process chemistry review
High L/B ratio overcomes selectivity limitations

Occupational Safety and Volatility Reduction

Glutaraldehyde is widely used as a biocide and H2S scavenger but suffers from high volatility and severe inhalation toxicity. 1,9-Nonanedial offers equivalent dialdehyde reactivity but possesses a significantly higher molecular weight (156.22 g/mol vs 100.11 g/mol) and lower vapor pressure. This structural difference reduces the emission of toxic vapors in industrial fluid treatments, making it a safer alternative for compliance with stringent occupational safety regulations [1].

Evidence DimensionMolecular weight and associated vapor pressure
Target Compound Data156.22 g/mol (lower volatility)
Comparator Or BaselineGlutaraldehyde (100.11 g/mol, highly volatile)
Quantified Difference56% increase in molecular weight, significantly reducing inhalation hazard
ConditionsIndustrial fluid treatment and surface deactivation

Allows facilities to meet stricter occupational safety and environmental regulations without sacrificing dialdehyde reactivity.

Polymerization Outcome
Head-to-head
0% polymer (Trimer only) vs 99% ladder polymer (C4 chain)
Resorcinol, HCl/EtOH, 80 °C
Discrete trimer over polymeric networks
Chain-length governs polymerization vs oligomerization

Trimeric Calixarene Macrocycle Synthesis

1,9-Nonanedial is the exact precursor required for the thermodynamically controlled synthesis of calixarene-trimer-type cyclic oligomers via condensation with resorcinol. It is the optimal choice for supramolecular chemists designing specific large-cavity host-guest systems where even-carbon dialdehydes would incorrectly yield dimeric structures [1].

Flexible Polymer Crosslinking

Ideal for crosslinking poly(vinyl alcohol) (PVA), protein films, and polyurethane composites where the final material requires higher mechanical flexibility and water resistance than what glutaraldehyde can provide. The C9 spacer prevents the network from becoming overly brittle [2].

High-Performance Linear Polyamide Production

Serves as a premium precursor for reductive amination to 1,9-nonanediamine. It is the required starting material when manufacturing specialty linear polyamides and polyurethanes where strict chain regularity is necessary to maintain high crystallinity and thermal stability [3].

Low-Toxicity Industrial Scavengers

Functions as a safer, lower-volatility alternative to glutaraldehyde in industrial formulations, such as hydrogen sulfide (H2S) scavengers in the oil and gas sector, or as a deactivating agent where inhalation toxicity and strict OSHA regulations are primary concerns [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Odd-membered macrocycle trimer synthesis
Parity-governed trimer selectivity
Trimer vs dimer yield in resorcinol condensation
Surface protein functionalization research
Bioconjugation endpoint response
HBsAg antigenicity reduction endpoint
Scalable C9 diacid/diol/diamine production
High L/B ratio hydroformylation
Catalytic yield and TON in synthesis
Dynamic covalent chemistry assembly
Oligomer vs polymer structural control
Discrete molecular weight distribution

XLogP3

1.4

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